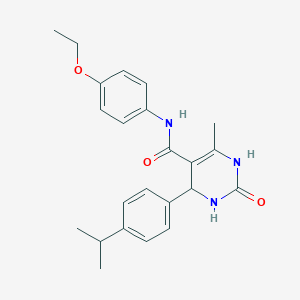![molecular formula C20H17F2N3O2 B2416290 (4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone CAS No. 851881-59-9](/img/structure/B2416290.png)
(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone” is a complex organic molecule. It has been identified as a potential 5-HT2A-antagonist . This suggests that it may have applications in the treatment of conditions related to the 5-HT2A receptors, such as certain psychiatric illnesses .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step involves the synthesis of a precursor molecule, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone . The second step involves a halogen exchange reaction to produce the final compound . The total yield of the precursor was reported to be 40%, and the yield of the final compound was 70% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of the precursor molecule and a halogen exchange reaction . The halogen exchange reaction is particularly interesting because it involves the replacement of a bromine atom in the precursor molecule with an iodine atom .
Aplicaciones Científicas De Investigación
Radiosynthesis and Brain Imaging
- Blanckaert et al. (2005) and Blanckaert et al. (2007) conducted studies focusing on the synthesis and radiosynthesis of compounds related to "(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone". These compounds were evaluated for potential use in brain imaging using Single Photon Emission Computerized Tomography (SPECT) to visualize the 5-HT2A receptor, which is relevant in psychiatric illnesses like depression and anorexia (Blanckaert et al., 2005) (Blanckaert et al., 2007).
Structural Analysis and Supramolecular Architecture
- Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of non-covalent interactions in their supramolecular architectures. This research aids in understanding the functional roles of these interactions in compounds containing 1,2,4-oxadiazol moieties (Sharma et al., 2019).
Anticancer and Antimicrobial Applications
- Naik et al. (2022) synthesized derivatives of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone and evaluated them for anti-cancer and antimicrobial activities. They found significant cytotoxicity against cancer cell lines and moderate antibacterial activity (Naik et al., 2022).
Neuroprotective Activities
- Zhong et al. (2020) researched aryloxyethylamine derivatives for their neuroprotective effects against glutamate-induced cell death. This study contributes to understanding potential neuroprotective applications of compounds related to the target compound (Zhong et al., 2020).
Antipsychotic and Procognitive Activities
- Liu et al. (2008) explored ADX47273, a compound closely related to the target, as a novel metabotropic glutamate receptor 5-selective positive allosteric modulator. The compound showed potential for antipsychotic and procognitive activities, relevant to the treatment of schizophrenia (Liu et al., 2008).
Mecanismo De Acción
Direcciones Futuras
The compound’s potential as a 5-HT2A-antagonist suggests that it may have applications in the treatment of psychiatric illnesses . Future research could explore this potential in more detail, possibly through in vivo studies and clinical trials. Additionally, further studies could also investigate the compound’s physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCCZHCFBHTTD-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


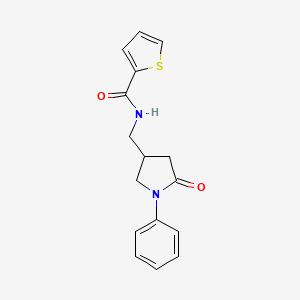
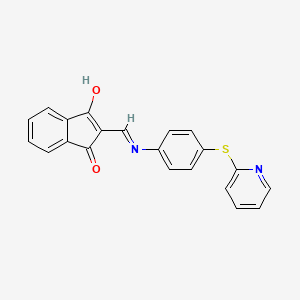

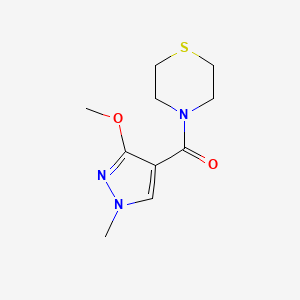

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
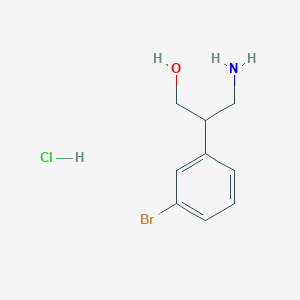
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
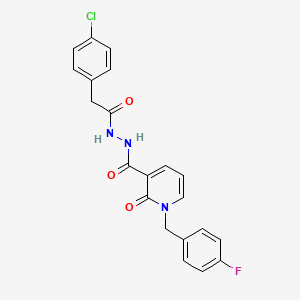
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
